molecular formula C7H6N3Na B15287311 1H-Benzotriazole, 5-methyl-, sodium salt CAS No. 41253-36-5

1H-Benzotriazole, 5-methyl-, sodium salt

Katalognummer: B15287311
CAS-Nummer: 41253-36-5
Molekulargewicht: 155.13 g/mol
InChI-Schlüssel: KFHGYFIWJGAIDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzotriazole, 5-methyl-, sodium salt is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its corrosion inhibition properties, particularly for copper and brass in various corrosive environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 5-methyl-, sodium salt typically involves the reaction of 5-methyl-1H-benzotriazole with sodium hydroxide. The process can be carried out under mild conditions, often at room temperature, to yield the sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous reactors and automated systems to maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzotriazole, 5-methyl-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The compound exerts its effects primarily through the formation of a stable coordination compound on metal surfaces. This coordination compound acts as a protective layer, preventing corrosion by blocking the interaction between the metal and corrosive agents. The molecular targets include the metal surface, where the benzotriazole derivative binds through its nitrogen atoms .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Benzotriazole, 5-methyl-, sodium salt is unique due to its enhanced solubility in water compared to its parent compound, making it more effective in aqueous environments. Its sodium salt form also allows for easier handling and application in various industrial processes .

Eigenschaften

CAS-Nummer

41253-36-5

Molekularformel

C7H6N3Na

Molekulargewicht

155.13 g/mol

IUPAC-Name

sodium;5-methylbenzotriazol-1-ide

InChI

InChI=1S/C7H6N3.Na/c1-5-2-3-6-7(4-5)9-10-8-6;/h2-4H,1H3;/q-1;+1

InChI-Schlüssel

KFHGYFIWJGAIDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)[N-]N=N2.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.